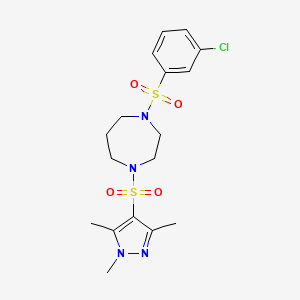

1-((3-chlorophenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

説明

特性

IUPAC Name |

1-(3-chlorophenyl)sulfonyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN4O4S2/c1-13-17(14(2)20(3)19-13)28(25,26)22-9-5-8-21(10-11-22)27(23,24)16-7-4-6-15(18)12-16/h4,6-7,12H,5,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHMNLMSHFLBGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-((3-chlorophenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The chemical structure of the compound includes a diazepane ring substituted with sulfonyl groups and a chlorophenyl moiety. The presence of the pyrazole ring contributes to its diverse biological activities. The molecular formula is , indicating a complex arrangement that may influence its interactions with biological targets.

Biological Activity Overview

Research has identified several biological activities associated with this compound, primarily due to the influence of the pyrazole and sulfonyl groups. The following subsections detail specific activities:

Antimicrobial Activity

Studies have shown that compounds containing pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have been tested against various bacterial strains such as E. coli and Staphylococcus aureus. The presence of the sulfonyl group enhances the interaction with bacterial cell walls, potentially leading to increased efficacy against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives is well-documented. In vitro studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, one study reported that pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations . This suggests that the compound may hold promise as a therapeutic agent for inflammatory diseases.

Anticancer Potential

Preliminary investigations into the anticancer properties of pyrazole derivatives reveal their ability to induce apoptosis in cancer cells. Compounds structurally related to 1-((3-chlorophenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane have shown cytotoxic effects against various cancer cell lines in vitro. This activity is often attributed to their ability to modulate signaling pathways involved in cell proliferation and survival .

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

| Study | Compound Tested | Biological Activity | Results |

|---|---|---|---|

| Selvam et al. (2014) | 1-(4-substituted phenyl)-3-phenyl-1H-pyrazole | Anti-inflammatory | Maximum activity compared to diclofenac sodium |

| Nagarapu et al. (2015) | 1,5-diaryl pyrazoles | Antibacterial | Effective against E. coli and S. aureus |

| Chovatia et al. (2016) | 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole | Antitubercular | Significant inhibition against Mycobacterium tuberculosis |

The mechanisms underlying the biological activities of this compound may involve:

- Inhibition of Enzymatic Activity : The sulfonyl moieties may interact with enzymes involved in inflammatory pathways.

- Cell Membrane Disruption : Antimicrobial activity could stem from disrupting bacterial cell membranes through electrostatic interactions.

- Modulation of Signaling Pathways : The pyrazole ring may influence pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

類似化合物との比較

1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane

- Key Differences : Lacks sulfonyl groups; instead, the diazepane ring is directly bonded to a 3-chlorophenyl-substituted pyrazole.

- Pharmacological Profile : Exhibits high selectivity for 5-HT7R (Ki = 2.3 nM) over other 5-HTR subtypes (e.g., 5-HT1A, 5-HT2A). Demonstrated efficacy in reducing repetitive behaviors (e.g., self-grooming) in Shank3 transgenic mice, a model for ASD .

- Advantages : Simplified structure enhances metabolic stability.

- Limitations : Absence of sulfonyl groups may reduce binding affinity in certain receptor conformations.

1-((2,6-Difluorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

- Key Differences : Substitutes 3-chlorophenyl with 2,6-difluorophenyl and replaces 1,3,5-trimethylpyrazole with 1-methylpyrazole.

- Physicochemical Properties : Molecular weight = 420.5 g/mol; increased fluorine content may enhance lipophilicity (predicted logP = 2.8) compared to the target compound (predicted logP = 2.2) .

- Pharmacological Implications : Fluorine atoms may improve blood-brain barrier penetration but reduce specificity for 5-HT7R due to altered electronic interactions.

Analogues with Varied Heterocyclic Systems

1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-(pyrrolidine-1-sulfonyl)-1,4-diazepane

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane hydrochloride

- Key Differences : Incorporates a tetrahydronaphthalene sulfonyl group and a pyrazole-ethyl side chain.

- Pharmacokinetics : The bulky tetrahydronaphthalene moiety may enhance metabolic stability but reduce CNS penetration due to increased molecular weight (453.0 g/mol) .

Functional Group Modifications: Sulfonyl vs. Sulfanyl

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Key Differences : Replaces sulfonyl with sulfanyl (S- vs. SO2-).

- Biological Activity: Limited data, but sulfanyl derivatives generally show lower 5-HTR affinity compared to sulfonyl analogues .

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Key Substituents | 5-HT7R Affinity (Ki, nM) | Selectivity Over Other 5-HTRs |

|---|---|---|---|---|

| 1-((3-Chlorophenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane | ~450 | 3-ClPh-SO2, 1,3,5-Me3Pyrazole-SO2 | Pending | High (predicted) |

| 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane | ~300 | 3-ClPh-Pyrazole | 2.3 | >100-fold over 5-HT1A/2A |

| 1-((2,6-Difluorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane | 420.5 | 2,6-F2Ph-SO2, 1-MePyrazole-SO2 | N/A | Unknown |

| 1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-(pyrrolidine-1-sulfonyl)-1,4-diazepane | 377.48 | 1-MePyrazole-SO2, Pyrrolidine-SO2 | N/A | N/A |

Research Implications and Gaps

- The target compound’s dual sulfonyl groups and trimethylpyrazole may optimize both binding affinity and metabolic stability compared to analogues .

- Critical Knowledge Gaps: Experimental data on 5-HT7R affinity, selectivity, and in vivo efficacy are lacking. Comparative studies with ’s compound could clarify the role of sulfonyl groups in receptor modulation.

- Contradictions : While sulfonyl groups generally enhance receptor interaction, excessive steric bulk (e.g., tetrahydronaphthalene in ) may offset these benefits .

Q & A

Advanced Research Question

- Molecular Docking : Model interactions with Pfmrk ATP-binding pockets (AutoDock Vina, ΔG < -8 kcal/mol suggests strong binding) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K < 10 µM supports target engagement) .

- Kinetic Studies : Determine inhibition mechanism (e.g., Lineweaver-Burk plots for competitive vs. non-competitive) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。